molecular formula C13H26N2O2 B6229590 tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans CAS No. 1313366-20-9

tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans

Cat. No.: B6229590
CAS No.: 1313366-20-9
M. Wt: 242.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is a chemical compound with the molecular formula C12H23NO3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

1313366-20-9

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. Common reagents used in the synthesis include tert-butyl chloroformate and methylamine .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its stability and versatility make it a valuable compound in various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.